Tubulysin A intermediate-1
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Overview
Description
Tubulysin A intermediate-1 is a crucial intermediate in the synthesis of the cytotoxic peptide Tubulysin A. Tubulysin A is an antibiotic and apoptosis inducer isolated from myxobacteria. It exhibits anti-angiogenic, anti-microtubule, anti-mitotic, and anti-proliferative activities. Tubulysin A arrests cells in the G2/M phase, effectively inhibiting tubulin polymerization and inducing depolymerization of detached microtubules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tubulysin A intermediate-1 involves multiple steps, including the use of stereoselective catalysis and multicomponent reactions. One approach is the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR), which are known for their efficiency in forming multiple bonds in one-pot reactions with minimal waste . These reactions are often catalyzed by Lewis acids or chiral phosphoric acid catalysts to control the stereochemistry of the product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include on-resin synthesis to streamline the production and reduce the need for intermediate purification steps .
Chemical Reactions Analysis
Types of Reactions
Tubulysin A intermediate-1 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
Tubulysin A intermediate-1 is widely used in scientific research due to its role in the synthesis of Tubulysin A. Its applications include:
Chemistry: Used in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: Investigated for its role in cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its potent cytotoxicity against cancer cells
Industry: Utilized in the production of Tubulysin A and its analogs for pharmaceutical applications.
Mechanism of Action
Tubulysin A intermediate-1 exerts its effects by inhibiting the polymerization of the cytoskeletal protein tubulin, leading to the induction of apoptosis. This mechanism involves binding to the peptide binding site of tubulin, preventing its assembly into microtubules . The disruption of microtubule dynamics results in cell cycle arrest at the G2/M phase and subsequent cell death .
Comparison with Similar Compounds
Similar Compounds
Pretubulysin: A biosynthetic intermediate in the production of tubulysins, known for its potent anticancer activity.
Dolastatin 10: A natural product that binds to the peptide site of tubulin and exhibits similar cytotoxic properties.
Hemiasterlin: Another tubulin-binding agent with potent antiproliferative activity.
Uniqueness
Tubulysin A intermediate-1 is unique due to its specific role in the synthesis of Tubulysin A, a compound with exceptional anticancer properties. Its ability to inhibit tubulin polymerization and induce apoptosis makes it a valuable tool in cancer research and drug development .
Properties
Molecular Formula |
C31H52N4O7S |
---|---|
Molecular Weight |
624.8 g/mol |
IUPAC Name |
ethyl 2-[(1R,3R)-1-hydroxy-4-methyl-3-[3-methylbutanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C31H52N4O7S/c1-9-21(7)27(33-28(38)23-13-11-12-14-34(23)8)30(39)35(18-42-26(37)15-19(3)4)24(20(5)6)16-25(36)29-32-22(17-43-29)31(40)41-10-2/h17,19-21,23-25,27,36H,9-16,18H2,1-8H3,(H,33,38)/t21-,23+,24+,25+,27-/m0/s1 |
InChI Key |
OMVIMYIBTSIOPG-MVRIJGFHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N(COC(=O)CC(C)C)[C@H](C[C@H](C1=NC(=CS1)C(=O)OCC)O)C(C)C)NC(=O)[C@H]2CCCCN2C |
Canonical SMILES |
CCC(C)C(C(=O)N(COC(=O)CC(C)C)C(CC(C1=NC(=CS1)C(=O)OCC)O)C(C)C)NC(=O)C2CCCCN2C |
Origin of Product |
United States |
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